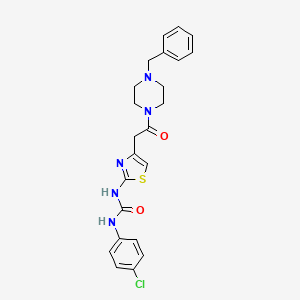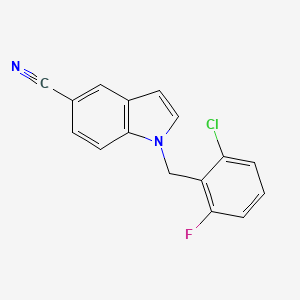
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzyl group attached to an indole core with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-5-carbonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added dropwise to a solution of indole-5-carbonitrile and the base in DMF. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted indole derivatives
- Oxidized or reduced indole compounds
- Biaryl compounds from coupling reactions
科学研究应用
1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.
相似化合物的比较
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the combination of its indole core with the chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJUHAHIRRILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)
![N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2759091.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)
![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)
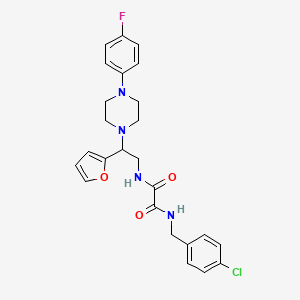
![3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)
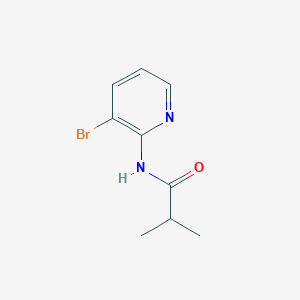
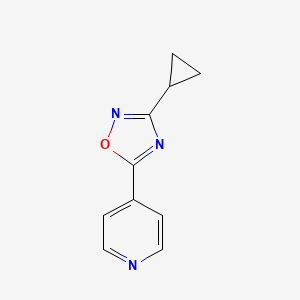
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)
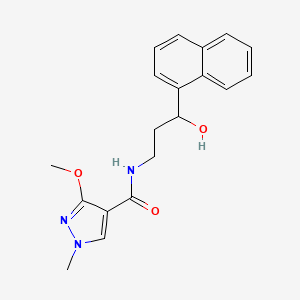
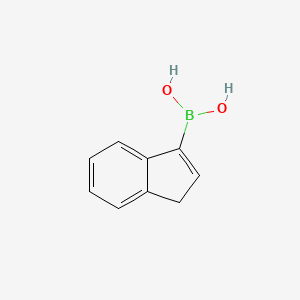
![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2759104.png)
